2,3-二-O-羧甲基-D-葡萄糖

描述

2,3-DI-O-Carboxymethyl-D-glucose is a pharmacologic substance utilized in the remediation of pathophysiological conditions arising from impaired glucose metabolism . Its mechanism of action lies in suppressing the enzymatic activities involved in carbohydrate catabolism . Its medical usage is mostly directed towards the management of diabetes mellitus and other associated metabolic abnormalities .

Synthesis Analysis

The general procedure used for introducing the carboxymethyl groups in the desired positions was to allow methyl bromoacetate to react with the sodio compound, prepared by the reaction of metallic sodium with a glucose derivative having the appropriate hydroxyl groups unsubstituted . For the preparation of the sodio derivative, advantage was taken of the greater chemical reactivity of sodium dispersions .Molecular Structure Analysis

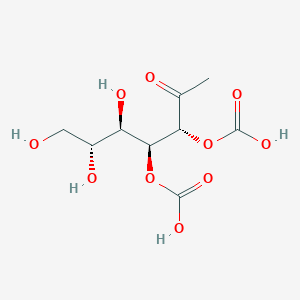

The 2,3-DI-O-CARBOXYMETHYL-D-GLUCOSE molecule contains a total of 35 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), 2 ester(s) (aliphatic), 1 aldehyde(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 2 tertiary alcohol(s) .Chemical Reactions Analysis

The reaction efficiency of carboxymethylation in the aqueous solvent is less effective compared to the heterogeneous conversion in a slurry medium . The carboxymethyl group is stable to the conditions of acid hydrolysis .Physical And Chemical Properties Analysis

2,3-DI-O-Carboxymethyl-D-glucose is a white amorphous solid . It is soluble in DMSO, H2O, and MeOH . Its molecular formula is C10H16O10 and its molecular weight is 296.23 .科学研究应用

合成和化学分析

2,3-二-O-羧甲基-D-葡萄糖是化学研究中的一种重要衍生物。Shyluk 和 Timell (1956) 合成了多种葡萄糖的羧甲基醚,包括 2,3-二-O-羧甲基-D-葡萄糖,强调了其在分析化学中的相关性 (Shyluk & Timell, 1956)。Reuben 和 Conner (1983) 使用 13C NMR 光谱对水解的 O-(羧甲基)纤维素(包括 2,3-二-O-羧甲基-D-葡萄糖)进行结构分析,证明了其在先进光谱方法中的效用 (Reuben & Conner, 1983)。

酶促和化学表征

Heinze 等人(2000 年)使用酶促和化学方法表征了通过 2,3-二-O-羧甲基-D-葡萄糖制备的 2,3-O-羧甲基纤维素。这项工作突出了该化合物在理解聚合物结构及其官能团分布方面的意义 (Heinze 等人,2000)。

代谢研究和成像

Sejnowski 等人(1980 年)研究了使用葡萄糖类似物(如 2-脱氧葡萄糖)进行大脑代谢活动定位,展示了 2,3-二-O-羧甲基-D-葡萄糖等衍生物在神经科学研究中的潜力 (Sejnowski 等人,1980)。此外,Nasrallah 等人(2013 年)探索了在 MRI 成像中使用类似化合物 2-脱氧-D-葡萄糖来了解葡萄糖摄取和代谢,表明相关衍生物具有潜在的成像应用 (Nasrallah 等人,2013)。

葡萄糖监测和糖尿病研究

Jeon 等人(2021 年)讨论了使用葡萄糖脱氢酶开发葡萄糖传感器,表明葡萄糖衍生物与诊断工具开发的相关性 (Jeon、Kim 和 Choi,2021)。此外,Kavakiotis 等人(2017 年)回顾了机器学习在糖尿病研究中的应用,强调了葡萄糖相关化合物在理解和管理这种疾病中的重要性 (Kavakiotis 等人,2017)。

安全和危害

属性

IUPAC Name |

[(2R,3R,4S,5R)-5-carboxyoxy-1,2,3-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(11)6(18-8(14)15)7(19-9(16)17)5(13)4(12)2-10/h4-7,10,12-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPPKVYFTUMDJG-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-DI-O-Carboxymethyl-D-glucose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)

![4-(2-Formyl-3-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1460049.png)

![[2-(Methoxymethoxy)phenyl][3-(methoxymethoxy)phenyl]methanone](/img/structure/B1460053.png)

![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)